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E3 Ligase Ligand-linker Conjugate 45

PROTAC Linker Design CRBN

Avoid linker-related PROTAC failure: standard PEG linkers often cannot deliver the rigid, defined trajectory required for efficient ternary complex formation with CRBN. E3 Ligase Ligand-linker Conjugate 45 resolves this with a distinctive piperazine-ethyl-piperidine-acetic acid scaffold. - Rigid yet adaptable linker geometry maintains optimal ~10-12 Å spacing between CRBN ligand and target warhead. - ≥98% purity ensures accurate stoichiometry in final PROTAC assembly, reducing side products and data noise. - Terminal carboxylic acid enables direct amide conjugation to amine-containing target ligands.

Molecular Formula C25H31N5O6
Molecular Weight 497.5 g/mol
Cat. No. B15135820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 45
Molecular FormulaC25H31N5O6
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CC(=O)O
InChIInChI=1S/C25H31N5O6/c31-21-4-3-20(23(34)26-21)30-24(35)18-2-1-17(13-19(18)25(30)36)29-11-9-28(10-12-29)14-16-5-7-27(8-6-16)15-22(32)33/h1-2,13,16,20H,3-12,14-15H2,(H,32,33)(H,26,31,34)
InChIKeyUZNGQZRSNZDUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conjugate 45: CRBN-Recruiting PROTAC Intermediate


E3 Ligase Ligand-linker Conjugate 45 (CAS: 2871775-00-5) is a thalidomide-based cereblon (CRBN) ligand-linker conjugate with the molecular formula C25H31N5O6 and a molecular weight of 497.54 g/mol . It serves as a key intermediate for the synthesis of proteolysis-targeting chimeras (PROTACs) that recruit the E3 ubiquitin ligase cereblon . The conjugate comprises thalidomide and a piperazine-ethyl-piperidine-acetic acid linker, which distinguishes it from many thalidomide-based conjugates that employ polyethylene glycol (PEG) or simple alkyl linkers .

Why Conjugate 45 Substitution Fails


The performance of a PROTAC degrader critically depends on the spatial orientation and physicochemical properties of its linker, which must facilitate optimal ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule [1]. Substituting E3 Ligase Ligand-linker Conjugate 45 with a generic thalidomide-based conjugate of similar molecular weight but different linker composition (e.g., a PEG linker) can alter solubility, permeability, linker length, and conformational flexibility, potentially reducing degradation efficiency or yielding off-target effects . The piperazine-ethyl-piperidine-acetic acid linker in Conjugate 45 provides a rigid yet adaptable scaffold that differs fundamentally from flexible PEG chains, making direct substitution without re-optimization of the entire PROTAC series unreliable.

Conjugate 45 vs. Thalidomide-Based Comparators


Linker Composition: Piperazine-Piperidine vs. PEG

E3 Ligase Ligand-linker Conjugate 45 incorporates a piperazine-ethyl-piperidine-acetic acid linker, whereas a common comparator, Thalidomide-NH-PEG2-COOH, contains a 2-unit polyethylene glycol (PEG) linker . This structural difference results in distinct physicochemical and conformational properties that may influence ternary complex formation and PROTAC degradation efficiency .

PROTAC Linker Design CRBN

Molecular Weight Comparison

E3 Ligase Ligand-linker Conjugate 45 has a molecular weight of 497.54 g/mol and formula C25H31N5O6 . In contrast, the PEG2-linked analog Thalidomide-NH-PEG2-COOH has a molecular weight of 433.41 g/mol and formula C20H23N3O8 . The higher molecular weight and different elemental composition of Conjugate 45 reflect its more complex linker structure, which may influence membrane permeability and solubility characteristics [1].

PROTAC Molecular Weight Chemical Properties

Purity Specification

E3 Ligase Ligand-linker Conjugate 45 is supplied with a purity specification of ≥98% as determined by HPLC . This high purity ensures minimal interference from impurities during subsequent conjugation steps, which is critical for reproducible PROTAC synthesis. Many generic thalidomide-linker conjugates are offered at lower purity grades (e.g., ≥95%), which can introduce variability in reaction yields and final product quality .

PROTAC Purity Quality Control

DMSO Solubility

E3 Ligase Ligand-linker Conjugate 45 exhibits solubility of at least 10 mM in DMSO . This solubility allows for the preparation of concentrated stock solutions, facilitating high-throughput screening and rapid PROTAC assembly. In comparison, some thalidomide-PEG conjugates have lower solubility in DMSO due to their more hydrophobic linker structures .

PROTAC Solubility Formulation

Optimal Use Cases for Conjugate 45


Rigid Linker PROTAC Synthesis

E3 Ligase Ligand-linker Conjugate 45 is ideally suited for PROTAC designs where a rigid, piperazine-piperidine linker is preferred over flexible PEG chains to achieve a specific spatial orientation between the target protein ligand and the E3 ligase . The carboxylic acid terminal group enables straightforward conjugation to amine-containing target ligands via amide bond formation.

High-Purity Intermediate for SAR Studies

With a purity specification of ≥98% , Conjugate 45 is appropriate for structure-activity relationship (SAR) studies where precise control over stoichiometry and impurity profiles is critical. Its high purity minimizes side products during the final PROTAC assembly, ensuring more reliable biological data.

Moderate Linker Length PROTACs

The linker length and composition of Conjugate 45 provide a balance between rigidity and flexibility, making it a candidate for PROTACs targeting proteins with binding pockets that demand a linker of approximately 10-12 atoms between the CRBN ligand and the target warhead [1].

CRBN-Mediated Protein Degradation

As a thalidomide-based CRBN ligand, Conjugate 45 can be conjugated to target protein ligands to generate PROTACs that hijack the ubiquitin-proteasome system for selective protein degradation . This is particularly relevant for targets where CRBN recruitment has been validated, such as BET proteins, HDACs, and kinases [1].

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